2-[(2,4-dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one

DHODH inhibition pyrimidine biosynthesis SAR

2-[(2,4-Dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one (CAS 1374509-56-4) is a synthetic, small-molecule 2-anilinopyrimidin-4(3H)-one derivative with a molecular formula of C₁₂H₁₁Cl₂N₃O and a molecular weight of 284.14 g/mol. It belongs to a broader class of heterocyclic compounds recognized for their capacity to inhibit dihydroorotate dehydrogenase (DHODH), the rate-limiting enzyme in de novo pyrimidine biosynthesis.

Molecular Formula C12H11Cl2N3O
Molecular Weight 284.14 g/mol
CAS No. 1374509-56-4
Cat. No. B1436622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,4-dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one
CAS1374509-56-4
Molecular FormulaC12H11Cl2N3O
Molecular Weight284.14 g/mol
Structural Identifiers
SMILESCC1=C(N=C(NC1=O)NC2=C(C=C(C=C2)Cl)Cl)C
InChIInChI=1S/C12H11Cl2N3O/c1-6-7(2)15-12(17-11(6)18)16-10-4-3-8(13)5-9(10)14/h3-5H,1-2H3,(H2,15,16,17,18)
InChIKeyWWIDBHPOQVFWKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2,4-Dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one (CAS 1374509-56-4): Core Chemical Identity and Therapeutic Class Context


2-[(2,4-Dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one (CAS 1374509-56-4) is a synthetic, small-molecule 2-anilinopyrimidin-4(3H)-one derivative with a molecular formula of C₁₂H₁₁Cl₂N₃O and a molecular weight of 284.14 g/mol . It belongs to a broader class of heterocyclic compounds recognized for their capacity to inhibit dihydroorotate dehydrogenase (DHODH), the rate-limiting enzyme in de novo pyrimidine biosynthesis [1]. Unlike many DHODH inhibitors that have progressed to clinical evaluation, this compound occupies a distinct niche as a research-grade tool molecule with documented biochemical activity against human DHODH, making it relevant for laboratories investigating pyrimidine metabolism, immunosuppression, and oncology target validation [1][2].

Why Generic Substitution Fails for 2-[(2,4-Dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one (CAS 1374509-56-4): The Critical Role of Chlorine Substitution Geometry


Within the 2-anilinopyrimidin-4(3H)-one scaffold, DHODH inhibitory potency is exquisitely sensitive to the substitution pattern on the pendant aniline ring. The 2,4-dichloro orientation present in CAS 1374509-56-4 is not a generic modification; subtle positional isomerism profoundly alters enzyme engagement. BindingDB data illustrate this sensitivity: the unsubstituted parent 2-anilino-5,6-dimethylpyrimidin-4(3H)-one exhibits an IC₅₀ of 13.4 μM against human DHODH in a standardized recombinant assay, whereas the 2,4-dichloro-substituted analog (this compound) yielded an IC₅₀ of 7.37 μM under matched conditions, representing an approximately 1.8-fold enhancement in potency driven solely by the chlorine substitution pattern [1][2]. Simply procuring any anilinopyrimidinone congener without verifying the position and identity of aryl substituents risks introducing a compound with substantially different target engagement profiles, undermining assay reproducibility and structure–activity relationship (SAR) continuity.

Quantitative Differentiation Evidence: 2-[(2,4-Dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one (CAS 1374509-56-4) vs. Structural Analogs and Clinical-Stage DHODH Inhibitors


DHODH Inhibitory Potency: 2,4-Dichloro Substitution vs. Unsubstituted Parent Scaffold Under Matched Assay Conditions

When evaluated under identical biochemical assay conditions — N-terminal His-tagged recombinant human DHODH (residues 31–395) expressed in Escherichia coli with dihydroorotate (DHO) as substrate — the 2,4-dichlorophenyl-substituted compound 2-[(2,4-dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one (CAS 1374509-56-4) exhibits an IC₅₀ of 7,370 nM (7.37 μM), whereas the unsubstituted 2-anilino-5,6-dimethylpyrimidin-4(3H)-one parent scaffold shows a substantially weaker IC₅₀ of 13,400 nM (13.4 μM) [1][2]. This represents a 1.8-fold improvement in potency attributable specifically to the 2,4-dichloro motif on the aniline ring [1][2]. The matched assay context and identical recombinant enzyme construct provide a rigorous basis for attributing the differential activity to the 2,4-dichloro substitution, confirming that the chlorine atoms are not inert structural bystanders but meaningful contributors to target engagement.

DHODH inhibition pyrimidine biosynthesis SAR

Positional Selectivity Among Aryl-Substituted 2-Anilinopyrimidin-4(3H)-one DHODH Inhibitors: 4-Fluoro vs. 2,4-Dichloro

A comparison of halogen-substituted 2-anilinopyrimidin-4(3H)-one analogs tested under matched DHODH inhibition conditions reveals that the 2,4-dichloro substitution pattern (CAS 1374509-56-4; IC₅₀ = 7.37 μM) provides markedly stronger DHODH inhibition than the 4-fluoro substitution pattern (IC₅₀ = 13.4 μM) [1][2]. The 1.8-fold potency advantage of the 2,4-dichloro derivative over the 4-fluoro analog demonstrates that merely introducing halogen atoms onto the aniline ring is insufficient to optimize DHODH binding; the specific identity and ortho/para positioning of chlorine substituents uniquely tune the inhibitory pharmacophore among closely related congeners.

DHODH inhibitor selectivity anilinopyrimidinone SAR lead optimization

Positioning Against Clinical-Stage DHODH Inhibitors: A Potency Benchmark to Guide Tool Compound Selection

To contextualize the biochemical potency of CAS 1374509-56-4 within the broader DHODH inhibitor landscape, its IC₅₀ of 7.37 μM can be benchmarked against four well-characterized clinical-stage DHODH inhibitors evaluated under comparable human recombinant enzyme assay conditions. Brequinar (IC₅₀ = 5.2 nM) and BAY-2402234 (orludodstat; IC₅₀ = 1.2 nM) represent ultra-potent nanomolar inhibitors; vidofludimus (IC₅₀ = 134 nM) and teriflunomide (the active metabolite of leflunomide; IC₅₀ ≈ 388–408 nM) [1] represent intermediate-potency clinical molecules. Compared to teriflunomide, the target compound is approximately 18–19-fold less potent; compared to brequinar, it is approximately 1,400-fold less potent. This potency tiering positions CAS 1374509-56-4 not as a clinical candidate surrogate, but as a structurally distinct micromolar-potency probe suited for studies where the pharmacological silencing achievable with nanomolar clinical inhibitors is undesirable — such as partial-pathway perturbation, resistance mechanism studies, and species-selectivity investigations in fungal DHODH.

DHODH inhibitor benchmarking tool compound selection immuno-oncology

Purity-Certified Supply for Reproducible Research: Batch-to-Batch Consistency Relative to Uncharacterized Vendor Stock

Procurement of CAS 1374509-56-4 from ISO-certified suppliers such as MolCore (purity ≥98%, NLT) or AKSci (purity 95%) ensures batch-to-batch consistency that is critical for reproducible biochemical and cellular experiments. In contrast, several commercial listings lack publicly disclosed purity specifications or independent certificates of analysis, introducing a risk of variable impurity profiles that can confound dose–response determinations — particularly at the micromolar concentrations at which this compound's DHODH activity is measured. The availability of the compound at defined purity tiers (95% and ≥98%) from multiple independent vendors further mitigates single-supplier dependency, a practical procurement consideration for multi-year research programs . Formal stability and solubility data remain unavailable from public sources as of the search date, representing a knowledge gap that should be noted when planning long-term compound storage and assay solvent conditions .

compound procurement assay reproducibility quality control

Optimal Application Scenarios for 2-[(2,4-Dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one (CAS 1374509-56-4) Based on Quantitative Differentiation Evidence


Structure–Activity Relationship (SAR) Studies on 2-Anilinopyrimidin-4(3H)-one DHODH Inhibitors

The 1.8-fold potency enhancement of CAS 1374509-56-4 over the unsubstituted 2-anilino parent scaffold, confirmed under matched recombinant human DHODH assay conditions, establishes this compound as a definitive SAR probe for quantifying the contribution of the 2,4-dichlorophenyl moiety to target engagement [1]. Research groups engaged in lead optimization of DHODH-targeted anilinopyrimidinones can use this compound as a key comparator to benchmark the potency gains achieved by alternative substitution patterns, ensuring that synthetic efforts are guided by quantitative activity data rather than intuition about halogen effects.

Partial DHODH Pathway Perturbation and Resistance Mechanism Studies

With an IC₅₀ of 7.37 μM against human DHODH, CAS 1374509-56-4 operates in a potency range approximately 19-fold weaker than the clinical DHODH inhibitor teriflunomide (IC₅₀ ≈ 388–408 nM) and over 1,400-fold weaker than brequinar (IC₅₀ ≈ 5.2 nM) [2]. This micromolar-potency tier makes the compound particularly suitable for experiments requiring graded, partial inhibition of de novo pyrimidine biosynthesis — for example, resistance mechanism studies where complete enzymatic blockade by nanomolar inhibitors masks adaptive cellular responses, or co-treatment experiments where moderate DHODH suppression is combined with other pathway modulators to probe synthetic lethal or协同 interactions.

Species-Selectivity Profiling Across Eukaryotic DHODH Orthologs

The structural simplicity of CAS 1374509-56-4 — lacking complex substituents beyond the core 2-anilinopyrimidin-4(3H)-one scaffold — positions it as a useful comparator in species-selectivity panels (e.g., human vs. fungal vs. parasitic DHODH). The compound's micromolar human DHODH IC₅₀ provides a baseline against which to measure selectivity windows for Plasmodium falciparum DHODH (PfDHODH) inhibitors, where potent compounds in the same scaffold class have demonstrated nanomolar PfDHODH inhibition with >400-fold selectivity over human DHODH [3]. Inclusion of CAS 1374509-56-4 in such panels helps establish whether selectivity arises from the core scaffold or specific substituent elaborations.

Procurement for Multi-Year Academic Drug Discovery Programs Requiring ISO-Certified Compound Supply

Academic and translational research groups conducting longitudinal DHODH inhibitor development programs benefit from the commercial availability of CAS 1374509-56-4 at two independent purity tiers (95% and ≥98%) from ISO-certified vendors with documented certificates of analysis . This dual-sourcing capability mitigates the risk of single-supplier stockouts that can delay SAR campaigns. The defined purity specifications enable researchers to calculate and report accurate compound concentrations in dose–response assays, directly supporting the reproducibility standards increasingly required by journals and funding agencies — an advantage over compounds available only from uncharacterized sources where impurity profiles may shift between batches.

Quote Request

Request a Quote for 2-[(2,4-dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.